BenchChemオンラインストアへようこそ!

Tan-67

Receptor Binding Selectivity δ-Opioid Receptor

TAN-67 (SB-205607) is a highly selective, non-peptidic δ1-opioid receptor agonist. It is an essential tool for dissecting δ1-mediated pathways due to its >1000-fold selectivity over μ-opioid receptors and distinct enantiomer pharmacology, where (-)-TAN-67 provides antinociception. Its unique enhanced efficacy in diabetic neuropathy models makes it invaluable for targeted research. Ensure the correct enantiomer and high purity for reproducible results.

Molecular Formula C23H24N2O
Molecular Weight 344.4 g/mol
CAS No. 148545-09-9
Cat. No. B1146041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTan-67
CAS148545-09-9
Synonyms3-((4aS,12aR)-2-methyl-1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridin-4a-yl)phenol dihydrobromide
Molecular FormulaC23H24N2O
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCN1CCC2(CC3=NC4=CC=CC=C4C=C3CC2C1)C5=CC(=CC=C5)O
InChIInChI=1S/C23H24N2O/c1-25-10-9-23(18-6-4-7-20(26)13-18)14-22-17(12-19(23)15-25)11-16-5-2-3-8-21(16)24-22/h2-8,11,13,19,26H,9-10,12,14-15H2,1H3/t19-,23+/m0/s1
InChIKeyLEPBHAAYNPPRRA-WMZHIEFXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAN-67 (CAS 148545-09-9): A Non-Peptidic δ1-Selective Opioid Receptor Agonist for Scientific Procurement


TAN-67 (SB-205607), a synthetic non-peptidic δ-opioid receptor agonist, demonstrates high binding affinity and selectivity for the δ1-opioid receptor subtype [1]. It is a chiral compound existing as (-) and (+) enantiomers with distinct pharmacological profiles; the (-) enantiomer is the primary active form responsible for δ1-mediated antinociception [2]. TAN-67 exhibits significant antinociceptive activity in both diabetic and non-diabetic murine models, with a notably enhanced effect in diabetic conditions [3].

TAN-67 (CAS 148545-09-9): Critical Differential Factors Preventing Generic Substitution


Generic substitution among δ-opioid receptor agonists is not scientifically valid due to substantial differences in receptor subtype selectivity (δ1 vs. δ2), enantiomer-specific functional outcomes (antinociception vs. hyperalgesia), and in vivo efficacy profiles. For instance, while TAN-67 is a δ1-selective agonist, other compounds like SNC-80 or BW373U86 exhibit broader δ-receptor activation or distinct signaling biases [1]. The (-) enantiomer of TAN-67 produces profound antinociception, whereas its (+) enantiomer induces dose-related nociceptive behaviors, a stereoselective divergence not universally observed across all δ-agonist chemotypes [2]. Furthermore, TAN-67 demonstrates a unique enhanced analgesic effect in diabetic neuropathy models, a disease-state-specific efficacy not reported for many comparator δ-agonists [3].

TAN-67 (CAS 148545-09-9): Quantitative Evidence of Differentiation for Procurement Decisions


TAN-67 Demonstrates Superior δ-Opioid Receptor Binding Affinity and Selectivity Compared to BW373U86

TAN-67 exhibits a δ-opioid receptor binding affinity (Ki = 0.647 nM) that is approximately 2.8-fold higher than BW373U86 (Ki = 1.8 nM) [1]. Crucially, TAN-67's selectivity for δ- over μ-opioid receptors exceeds 1000-fold, whereas BW373U86 shows only an 8- to 47-fold selectivity window . This quantitative advantage in both affinity and selectivity translates to a reduced likelihood of off-target μ-opioid-mediated effects (e.g., respiratory depression, constipation) in research applications.

Receptor Binding Selectivity δ-Opioid Receptor

(-)TAN-67 Enantiomer Produces δ1-Mediated Antinociception, While (+)TAN-67 Induces Hyperalgesia—A Stereoselective Divergence

Intrathecal administration of (-)TAN-67 (17.9–89.4 nmol) produced a dose- and time-dependent inhibition of the tail-flick response, an effect blocked by the δ1-selective antagonist BNTX but not by δ2, μ, or κ antagonists [1]. In stark contrast, (+)TAN-67 at identical doses (17.9–89.4 nmol) induced scratching, biting, and licking behaviors and decreased tail-flick latencies (hyperalgesia) [1]. This stereoselective functional divergence is a defining characteristic of TAN-67; the racemic mixture ((+/-)-TAN-67) shows only weak antinociception in vivo despite potent in vitro activity [2].

Stereoselectivity Antinociception Pain Modulation

TAN-67 Exhibits Enhanced Antinociceptive Efficacy in Diabetic vs. Non-Diabetic Murine Models

TAN-67 significantly reduced acetic acid-induced abdominal constrictions in a dose-dependent manner, with the effect being significantly greater in diabetic mice compared to non-diabetic controls [1]. While the exact magnitude of enhancement is not numerically defined in available data, the differential response suggests a disease-state-specific efficacy profile not universally observed among δ-opioid agonists [2]. This characteristic positions TAN-67 as a preferred tool for investigating δ1-opioid receptor mechanisms in diabetic neuropathic pain.

Diabetic Neuropathy Analgesia Disease-State Specificity

TAN-67 Demonstrates Limited Blood-Brain Barrier Permeability, Necessitating Central Administration for CNS Effects

Studies indicate that TAN-67 exhibits poor blood-brain barrier (BBB) permeability [1]. Following systemic (subcutaneous) administration, (-)TAN-67 did not significantly alter dopamine release in the nucleus accumbens, whereas central (intracerebroventricular or intrathecal) administration produced δ-receptor-mediated antinociception [1]. This contrasts with centrally active δ-agonists like SNC-80, which exhibit systemic activity [2]. For CNS-targeted research, direct central administration or use in ex vivo/in vitro preparations is required.

Pharmacokinetics Blood-Brain Barrier CNS Penetration

Post-Ischemic TAN-67 Administration Reduces Infarct Volume and Neuronal Loss in Cerebral Ischemia/Reperfusion Injury

In a murine model of cerebral ischemia/reperfusion (I/R) injury, post-ischemic administration of TAN-67 (3 mg/kg or 4.5 mg/kg, i.v.) significantly decreased infarct volume and reduced neuronal loss [1]. The neuroprotective effect was observed even when administered after the ischemic insult, a therapeutically relevant window [1]. While other δ-agonists may also confer neuroprotection, TAN-67's efficacy in this post-ischemic paradigm, combined with its δ1-selectivity, makes it a valuable tool for dissecting δ1-specific neuroprotective mechanisms.

Neuroprotection Ischemic Stroke Cerebral Ischemia

TAN-67 (CAS 148545-09-9): Optimal Research Applications Based on Quantitative Evidence


δ1-Opioid Receptor Mechanism-of-Action Studies in Pain and Analgesia

The high affinity and >1000-fold selectivity of TAN-67 for δ- over μ-opioid receptors, combined with the enantiomer-specific functional outcomes (antinociception by (-)TAN-67; hyperalgesia by (+)TAN-67), make it an ideal tool for dissecting δ1-receptor-mediated pain modulation pathways without confounding μ- or κ-opioid receptor activation [1]. Researchers can employ the pure (-) enantiomer to selectively activate δ1 receptors in spinal or supraspinal pain circuits, while the (+) enantiomer serves as a unique control for nociceptive behaviors [2].

Diabetic Neuropathic Pain Models Requiring Disease-State-Specific Analgesic Efficacy

TAN-67 demonstrates enhanced antinociceptive efficacy in diabetic mice compared to non-diabetic controls in the acetic acid writhing test [1]. This disease-state-specific activity suggests TAN-67 may better recapitulate the altered δ-opioid receptor signaling observed in diabetic neuropathy. Researchers investigating novel analgesics for diabetic pain should prioritize TAN-67 over standard δ-agonists that lack this differential efficacy profile.

Cerebral Ischemia/Reperfusion Injury and δ-Opioid-Mediated Neuroprotection Research

TAN-67 administered post-ischemically (3–4.5 mg/kg, i.v.) significantly reduces infarct volume and neuronal loss in murine cerebral I/R models [1]. This post-injury efficacy distinguishes it from agents requiring pretreatment. For studies aimed at understanding δ1-receptor-specific neuroprotective signaling or developing acute ischemic stroke interventions, TAN-67 offers a validated, selective tool compound.

Investigations Requiring Localized CNS δ1-Receptor Activation without Systemic Confounds

Due to its poor blood-brain barrier permeability, TAN-67 is optimally suited for studies requiring direct central (intrathecal, intracerebroventricular) or local tissue administration [1]. This property minimizes peripheral δ-agonist effects and off-target systemic exposure, making TAN-67 a preferred choice for ex vivo brain slice electrophysiology, spinal cord pharmacology, and in vitro receptor signaling assays where CNS penetrance is not desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tan-67

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.